molecular formula C28H24N4O3 B4735110 6-AMINO-3-(4-METHOXYPHENYL)-4-{4-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

6-AMINO-3-(4-METHOXYPHENYL)-4-{4-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

Cat. No.: B4735110
M. Wt: 464.5 g/mol
InChI Key: LKLMIJYGCWKZGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-AMINO-3-(4-METHOXYPHENYL)-4-{4-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-3-(4-METHOXYPHENYL)-4-{4-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, hydrazines, and malononitrile under reflux conditions in the presence of a catalyst such as piperidine. The reaction is carried out in a solvent like ethanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

6-AMINO-3-(4-METHOXYPHENYL)-4-{4-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-AMINO-3-(4-METHOXYPHENYL)-4-{4-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-AMINO-3-METHYL-4-{2-[(4-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
  • 6-AMINO-4-(3-METHOXYPHENYL)-3-PR-1,4-DIHYDROPYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

Uniqueness

6-AMINO-3-(4-METHOXYPHENYL)-4-{4-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is unique due to its specific substitution pattern and the presence of both methoxy and cyanide functional groups. These structural features contribute to its distinct chemical properties and potential biological activities.

Properties

IUPAC Name

6-amino-3-(4-methoxyphenyl)-4-[4-[(2-methylphenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O3/c1-17-5-3-4-6-20(17)16-34-22-13-7-18(8-14-22)24-23(15-29)27(30)35-28-25(24)26(31-32-28)19-9-11-21(33-2)12-10-19/h3-14,24H,16,30H2,1-2H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLMIJYGCWKZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C3C(=C(OC4=NNC(=C34)C5=CC=C(C=C5)OC)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-AMINO-3-(4-METHOXYPHENYL)-4-{4-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 2
Reactant of Route 2
6-AMINO-3-(4-METHOXYPHENYL)-4-{4-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 3
6-AMINO-3-(4-METHOXYPHENYL)-4-{4-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 4
6-AMINO-3-(4-METHOXYPHENYL)-4-{4-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 5
6-AMINO-3-(4-METHOXYPHENYL)-4-{4-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 6
6-AMINO-3-(4-METHOXYPHENYL)-4-{4-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

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